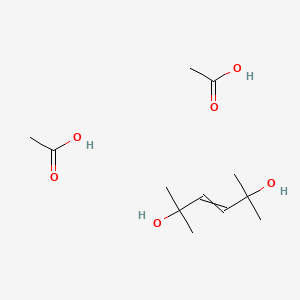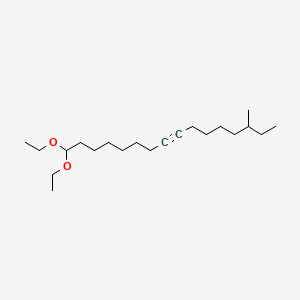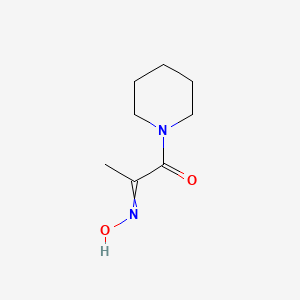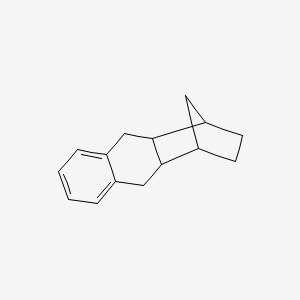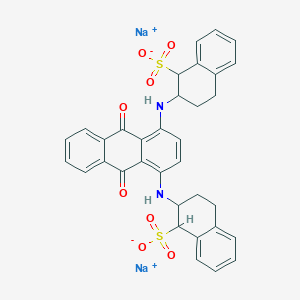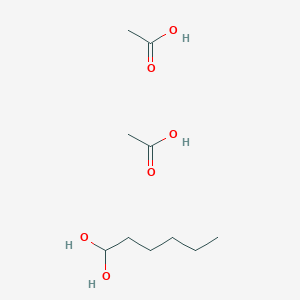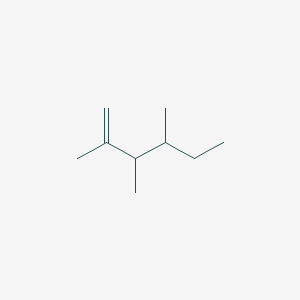
2,3,4-Trimethylhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trimethylhex-1-ene is an organic compound with the molecular formula C9H18 It is an alkene, characterized by the presence of a carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,4-Trimethylhex-1-ene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols. For instance, the dehydration of 2,3,4-trimethylhexanol in the presence of a strong acid like sulfuric acid can yield this compound. Another method involves the dehydrohalogenation of alkyl halides using a strong base such as potassium hydroxide.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated, and this compound is isolated through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trimethylhex-1-ene undergoes several types of chemical reactions typical of alkenes:
Electrophilic Addition Reactions: This compound reacts with hydrogen halides (e.g., HBr, HCl) to form alkyl halides.
Oxidation Reactions: It can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Polymerization: Under certain conditions, this compound can undergo polymerization to form long-chain polymers.
Common Reagents and Conditions
Hydrogen Halides: Reacts with HBr or HCl in the presence of a catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Polymerization Catalysts: Ziegler-Natta catalysts are commonly used for polymerization reactions.
Major Products
Alkyl Halides: Formed from electrophilic addition reactions.
Alcohols, Aldehydes, and Carboxylic Acids: Formed from oxidation reactions.
Polymers: Formed from polymerization reactions.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trimethylhex-1-ene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The primary mechanism of action for 2,3,4-Trimethylhex-1-ene involves electrophilic addition reactions. The double bond in the compound acts as a nucleophile, attacking electrophiles such as hydrogen halides. This results in the formation of a carbocation intermediate, which then reacts with a nucleophile to form the final product.
Vergleich Mit ähnlichen Verbindungen
2,3,4-Trimethylhex-1-ene can be compared with other similar alkenes such as 2,3,3-Trimethyl-1-hexene and 2,4,4-Trimethyl-1-hexene. These compounds share similar chemical properties but differ in the position of the double bond and the arrangement of methyl groups. The unique structure of this compound gives it distinct reactivity and physical properties compared to its isomers.
List of Similar Compounds
- 2,3,3-Trimethyl-1-hexene
- 2,4,4-Trimethyl-1-hexene
- 3,4,4-Trimethylhex-1-yne
Eigenschaften
CAS-Nummer |
65586-21-2 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
2,3,4-trimethylhex-1-ene |
InChI |
InChI=1S/C9H18/c1-6-8(4)9(5)7(2)3/h8-9H,2,6H2,1,3-5H3 |
InChI-Schlüssel |
OQDSVTZNJJOWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


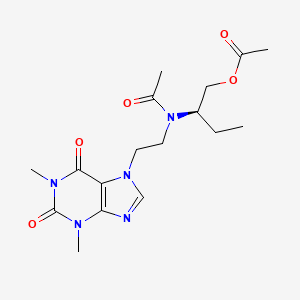

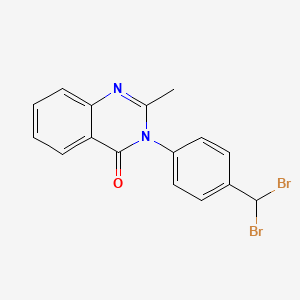
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)


